1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multiple steps, including the formation of the pyrrolo[1,2-a]pyrazine core and subsequent functionalization with the chlorophenyl and ethylthiophenylsulfonyl groups. Common reagents and conditions used in these reactions may include:
Starting Materials: Appropriate precursors for the pyrrolo[1,2-a]pyrazine core, chlorophenyl, and ethylthiophenylsulfonyl groups.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-[(5-methylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- 1-(4-bromophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Uniqueness
The unique combination of the chlorophenyl and ethylthiophenylsulfonyl groups in 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine may confer specific properties, such as enhanced biological activity or improved chemical stability, compared to similar compounds.
Biological Activity
1-(4-Chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolo[1,2-a]pyrazine core modified with a 4-chlorophenyl group and a 5-ethylthiophen-2-yl sulfonyl moiety. Its IUPAC name reflects these components and provides insight into its chemical behavior.
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological effects:
- Antifungal Activity : Preliminary studies suggest that derivatives of pyrrolo[1,2-a]pyrazine exhibit antifungal properties. For instance, compounds with similar structures have shown efficacy against pathogenic fungi, indicating potential therapeutic applications in treating fungal infections .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Studies on related compounds have demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
- Cytotoxicity : In vitro assays have indicated that certain derivatives may possess cytotoxic effects on cancer cell lines. The cytotoxicity profile suggests that these compounds can induce apoptosis in malignant cells while sparing normal cells to some extent.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:
- Enzyme Inhibition : Some studies suggest that the sulfonyl group may play a role in inhibiting key enzymes involved in microbial metabolism. This inhibition can disrupt the growth and replication of pathogens .
- Cell Membrane Disruption : The lipophilic nature of the thiophene moiety may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Data Tables
Biological Activity | Effectiveness | Reference |
---|---|---|
Antifungal | Moderate | |
Antibacterial | Significant | |
Cytotoxicity | Moderate |
Case Studies
- Antifungal Study : A study evaluated the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives against four pathogenic fungal strains. Results showed that some compounds inhibited fungal growth effectively at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : In another research effort, derivatives were tested on human cancer cell lines. The results indicated IC50 values ranging from 100 to 500 µg/mL, demonstrating moderate cytotoxic effects compared to standard chemotherapeutic agents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5-ethylthiophen-2-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-2-16-9-10-18(25-16)26(23,24)22-13-12-21-11-3-4-17(21)19(22)14-5-7-15(20)8-6-14/h3-11,19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOPLVGBQXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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